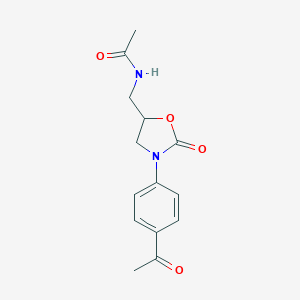

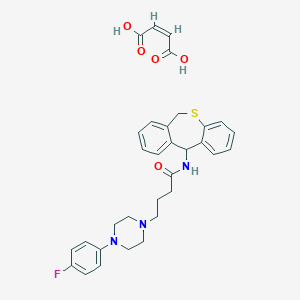

4-Acetylphenyloxooxazolidinylmethylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

未来方向

The future directions for research on “4-Acetylphenyloxooxazolidinylmethylacetamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to better understand its safety and hazards .

属性

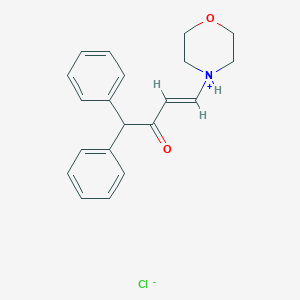

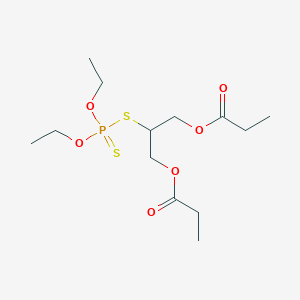

IUPAC Name |

N-[[3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)11-3-5-12(6-4-11)16-8-13(20-14(16)19)7-15-10(2)18/h3-6,13H,7-8H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUJOYUVLWPQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908968 |

Source

|

| Record name | N-{[3-(4-Acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylphenyloxooxazolidinylmethylacetamide | |

CAS RN |

104421-21-8 |

Source

|

| Record name | 4-Acetylphenyloxooxazolidinylmethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104421218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[3-(4-Acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of DuP 721?

A1: DuP 721 acts as a potent inhibitor of bacterial protein synthesis. Specifically, it interferes with an early step in the initiation phase of protein synthesis, preceding the interaction of fMet-tRNA(fMet) and 30S ribosomal subunits with the initiator codon. []

Q2: How does DuP 721 affect bacterial cells?

A2: DuP 721 primarily inhibits bacterial protein synthesis, leading to growth arrest. It demonstrates minimal impact on RNA and DNA synthesis at concentrations effective for protein synthesis inhibition. []

Q3: Which bacterial species are primarily susceptible to DuP 721?

A3: DuP 721 exhibits potent activity against a broad range of Gram-positive bacteria, including multi-drug resistant strains of staphylococci and streptococci. [, ] It also shows activity against Bacteroides fragilis. [, ]

Q4: Does DuP 721 show activity against methicillin-resistant Staphylococcus aureus (MRSA)?

A4: Yes, DuP 721 demonstrates equal activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. []

Q5: Is DuP 721 effective against Gram-negative bacteria?

A5: DuP 721's activity is primarily limited to Gram-positive bacteria. While generally inactive against wild-type Escherichia coli, it can inhibit E. coli when the outer membrane is compromised, either genetically or chemically. [, ]

Q6: What are the MIC values of DuP 721 against common Gram-positive pathogens?

A6: MIC90 values for DuP 721 range from 1 to 4 µg/mL for staphylococci, 4 µg/mL for Group D streptococci, and 4 µg/mL for Bacteroides fragilis isolates. []

Q7: How does the in vitro activity of DuP 721 compare to other antibiotics?

A7: DuP 721 shows comparable or superior in vitro activity against Gram-positive bacteria when compared to vancomycin, ciprofloxacin, and imipenem. [] For instance, against staphylococci, the MIC90s for DuP 721 are 1-4 µg/mL, whereas vancomycin ranges from 1 to 2 µg/mL, ciprofloxacin at 0.5 µg/mL, and imipenem from 2 to greater than 16 µg/mL. []

Q8: What is the significance of the L-isomer of DuP 721?

A8: Only the L-isomer of DuP 721 exhibits antibacterial activity. The D-isomer shows significantly reduced potency, indicating the importance of stereochemistry for its mechanism of action. []

Q9: How do substituents on the oxazolidinone ring affect DuP 721's activity?

A9: Modifications at the 5-methyl position (B-substituent) of the oxazolidinone ring, such as NHCOCH3, OH, or Cl, influence the correlation between MIC and IC50 values. [] Additionally, variations in the A-substituent significantly impact protein synthesis inhibition potency. []

Q10: Has DuP 721 shown efficacy in animal models of infection?

A10: Yes, both oral and parenteral administration of DuP 721 demonstrated protective effects against staphylococcal and streptococcal infections in mice. The effective doses were comparable to vancomycin. []

Q11: What potential applications of DuP 721 are suggested by the research?

A11: The research suggests DuP 721 holds potential as a treatment for infections caused by susceptible Gram-positive bacteria, including MRSA. [, ] Further research is warranted to fully explore its clinical utility.

Q12: Have any resistance mechanisms to DuP 721 been identified?

A12: While primary resistance appears to be rare, research has identified potential for mutations in the 23S ribosomal RNA of the 50S ribosomal subunit that could confer resistance to DuP 721. [23-25]

Q13: Were any toxicity concerns associated with DuP 721 identified?

A13: While research on DuP 721 showed promising antibacterial activity, further development was discontinued due to toxicity concerns observed in animal models. [, ] These concerns primarily involved myelosuppression. [, ]

Q14: How has research on DuP 721 contributed to the field of antibacterial agents?

A14: DuP 721 served as an important early oxazolidinone compound, paving the way for the development of other clinically successful oxazolidinone antibiotics, such as linezolid. [] Its study provided valuable insights into the structure-activity relationships and mechanism of action of this class of antibiotics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)

![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)